

TSTU (CAS No. 105832-38-0): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: TSTU

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (**TSTU**), CAS number 105832-38-0. **TSTU** is a highly efficient coupling reagent widely utilized in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and bioconjugation.[1] This guide details its chemical and physical properties, provides experimental protocols for its key applications, and outlines its mechanism of action.

Core Properties and Safety Information

TSTU is a white to off-white crystalline solid that is appreciated for its stability under dry conditions.[2] It is a go-to reagent for converting carboxylic acids into reactive N-succinimidyl (NHS) esters, which readily react with primary amines to form stable amide linkages.[1] This property makes it invaluable in the synthesis of peptides, modification of proteins, and the development of targeted drug delivery systems.[3]

Physicochemical Data

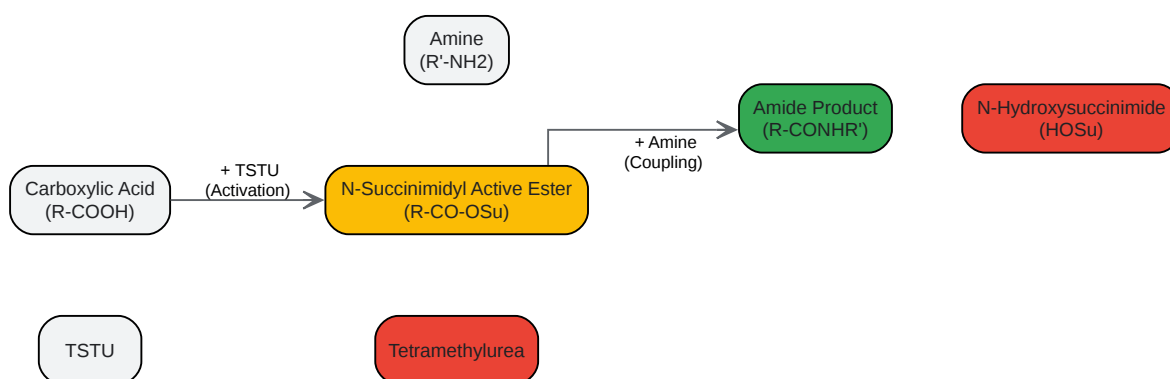
Property	Value	References
CAS Number	105832-38-0	
Molecular Formula	C ₉ H ₁₆ BF ₄ N ₃ O ₃	
Molecular Weight	301.05 g/mol	[4]
Appearance	White to off-white crystalline powder or needles	[2]
Melting Point	198-201 °C (lit.)	[2]
Density	1.41 g/cm ³	[2]
Solubility	Acetonitrile: 0.1 g/mL (clear solution)	[2]
Storage Conditions	2-8°C, sealed, away from moisture and light	[5]

Safety and Handling

TSTU is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and eye irritation.[6] All handling should be performed in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents.[6]

Mechanism of Action: Amide Bond Formation

The primary function of **TSTU** is to facilitate the formation of an amide bond between a carboxylic acid and an amine. This is achieved through a two-step process. First, **TSTU** activates the carboxylic acid to form a highly reactive N-succinimidyl active ester. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (HOSu) and tetramethylurea. A key advantage of using **TSTU** is its ability to minimize racemization, which is critical when working with chiral molecules like amino acids.[1]



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Mechanism of **TSTU**-mediated amide bond formation.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of **TSTU**.

Solution-Phase Peptide Coupling

This protocol is adapted for the coupling of a carboxylic acid to an amine in a solution containing water.

Materials:

- Carboxylic acid
- Amine
- **TSTU**
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)

- Dioxane
- Water
- Standard laboratory glassware and stirring equipment

Procedure:

- Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.[5]
- Add 3 equivalents of DIPEA to the solution.[5]
- Add 1.3 equivalents of **TSTU** and stir the mixture to allow for the formation of the N-succinimidyl active ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
- Once the active ester formation is complete, add 1.5 equivalents of the amine to the reaction mixture.[5]
- Continue stirring until the coupling reaction is complete, as determined by monitoring the consumption of the starting materials.
- Upon completion, remove the solvents under reduced pressure.[5]
- The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

TSTU can be effectively used as a coupling reagent in solid-phase peptide synthesis. The following is a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminus.

Materials:

- Resin with N-terminally deprotected peptide
- Fmoc-protected amino acid

- **TSTU**
- DIPEA
- DMF
- Solid-phase synthesis vessel

Procedure:

- Swell the resin in DMF.
- In a separate vial, dissolve 2 equivalents of the Fmoc-protected amino acid and 1.95 equivalents of **TSTU** in DMF.
- Add 3 equivalents of DIPEA to the amino acid/**TSTU** solution to initiate the pre-activation of the amino acid. Allow this mixture to react for 5-10 minutes.
- Drain the DMF from the swollen resin.
- Add the pre-activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test indicates a complete reaction.
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Bioconjugation: Labeling of Proteins

TSTU is a valuable tool for conjugating molecules, such as fluorescent dyes or biotin, to proteins via their lysine residues.

Materials:

- Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

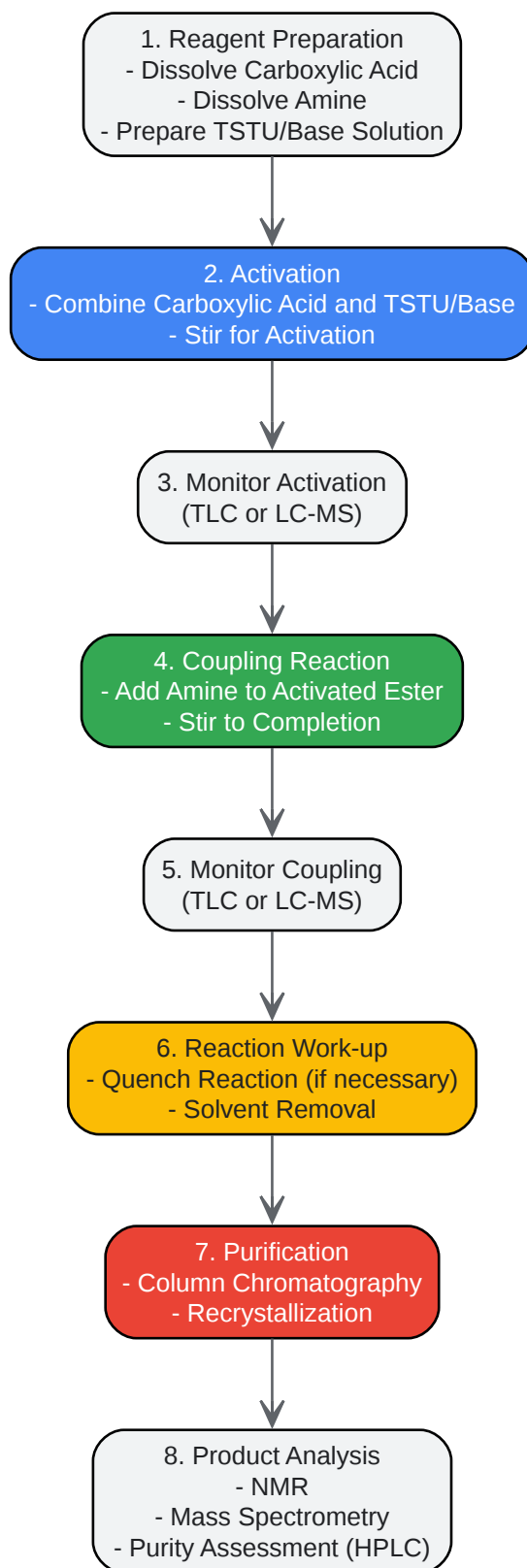
- Molecule to be conjugated with a carboxylic acid handle
- **TSTU**
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- DIPEA or another suitable non-nucleophilic base
- Size-exclusion chromatography column for purification

Procedure:

- **Activation of the Molecule:** In a microcentrifuge tube, dissolve the carboxylic acid-containing molecule and a slight molar excess (1.1-1.2 equivalents) of **TSTU** in a minimal amount of anhydrous DMF or DMSO. Add 2-3 equivalents of DIPEA to catalyze the reaction. Allow the activation to proceed for 30-60 minutes at room temperature.
- **Protein Reaction:** While the activation is proceeding, prepare the protein solution. The protein concentration should typically be in the range of 1-10 mg/mL.
- **Conjugation:** Add the activated molecule solution dropwise to the stirring protein solution. The molar ratio of the activated molecule to the protein will depend on the desired degree of labeling and should be optimized for each specific application.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- **Purification:** Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein. The labeled protein will elute in the void volume.
- **Characterization:** The degree of labeling can be determined using spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.

Experimental Workflow

The following diagram illustrates a general workflow for a **TSTU**-mediated coupling reaction in a research laboratory setting.



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General experimental workflow for **TSTU** coupling.

Conclusion

TSTU is a versatile and efficient coupling reagent that plays a crucial role in modern chemical and biological research. Its ability to mediate the formation of amide bonds with minimal racemization makes it an indispensable tool for peptide synthesis and the construction of complex bioconjugates. The protocols and information provided in this guide are intended to equip researchers with the knowledge necessary to successfully employ **TSTU** in their laboratory endeavors. As with any chemical reagent, it is imperative to adhere to proper safety precautions and to optimize reaction conditions for each specific application.

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